2-Ethylbenzoic acid
Overview
Description
2-Ethylbenzoic acid, also known as o-Ethylbenzoic acid, is an organic compound with the chemical formula C₉H₁₀O₂. It is characterized by the presence of an ethyl group attached to the benzene ring and a carboxylic acid functional group. This compound is a white crystalline solid with a melting point of 73-76°C and a boiling point of 297-299°C . It is commonly used as an intermediate in the synthesis of pharmaceuticals, dyes, and fragrances .
Mechanism of Action
Target of Action
Like other benzoic acid derivatives, it may interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of target molecules in the body.
Biochemical Pathways
It’s plausible that it could influence metabolic pathways, given its potential to undergo reactions at the benzylic position
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
It’s known that reactions at the benzylic position can result in the formation of various products, which could potentially have diverse effects on cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Ethylbenzoic acid. For instance, the acidity or alkalinity of the environment can affect the ionization state of the molecule, potentially influencing its reactivity and interactions with target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylbenzoic acid can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of ethylbenzene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds as follows:
[ \text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{CO}_2 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{COOH} ]
Another method involves the oxidation of 2-ethylbenzyl alcohol using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic oxidation of 2-ethyltoluene. This process involves the use of air or oxygen as the oxidizing agent and a catalyst such as cobalt or manganese salts. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2-Ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: 2-Ethylbenzyl alcohol or 2-ethylbenzaldehyde.
Substitution: 2-Nitroethylbenzoic acid, 2-Bromoethylbenzoic acid, and 2-Sulfoethylbenzoic acid.
Scientific Research Applications
2-Ethylbenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound with a carboxylic acid group attached directly to the benzene ring.
2-Methylbenzoic acid (o-Toluic acid): Similar to 2-Ethylbenzoic acid but with a methyl group instead of an ethyl group.
4-Ethylbenzoic acid: Similar to this compound but with the ethyl group attached to the para position of the benzene ring.
Uniqueness
This compound is unique due to the presence of the ethyl group at the ortho position relative to the carboxylic acid group. This positioning can influence the compound’s reactivity and physical properties, making it distinct from other benzoic acid derivatives .
Properties
IUPAC Name |
2-ethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMMPMYKMDITEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901712 | |
Record name | 2-Ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Ethylbenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
612-19-1, 28134-31-8 | |
Record name | 2-Ethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028134318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
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